(4-Methylpiperidin-1-yl)acetonitrile

Description

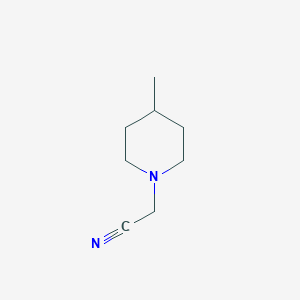

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCZNTKWDQCTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methylpiperidin-1-yl)acetonitrile chemical properties

An In-Depth Technical Guide to (4-Methylpiperidin-1-yl)acetonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a saturated six-membered nitrogen-containing ring (4-methylpiperidine) and a nitrile functional group. This unique combination of a tertiary amine and a reactive nitrile moiety makes it a valuable and versatile intermediate in organic synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, functionalized piperidines like this compound serve as crucial building blocks for the construction of more complex molecular architectures in drug discovery programs.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The core physical and identifying properties of this compound are summarized below. Spectroscopic data, while not extensively published, can be reliably predicted based on its structure and principles of spectroscopy.

Core Properties

| Property | Value | Reference / Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 847574-01-0 | [3] |

| Molecular Formula | C₈H₁₄N₂ | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| SMILES | CC1CCN(CC#N)CC1 | [4] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group (doublet, ~0.9-1.0 ppm), piperidine ring protons (complex multiplets, ~1.2-3.0 ppm), and the key singlet for the methylene bridge (-CH₂CN) adjacent to the nitrogen and nitrile (~3.5-3.7 ppm). |

| ¹³C NMR | Resonances for the methyl carbon (~22 ppm), piperidine ring carbons (~30-55 ppm), the methylene bridge carbon (-CH₂CN, ~40-45 ppm), and the characteristic nitrile carbon (-C≡N, ~115-120 ppm). |

| Infrared (IR) | A sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹ characteristic of the C≡N stretch. C-H stretching bands will appear just below 3000 cm⁻¹. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) at m/z = 138. A prominent fragment would likely correspond to the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the piperidine ring. |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing α-aminonitriles like this compound is a variation of the Strecker synthesis.[5][6] This one-pot, three-component reaction is highly efficient and involves the condensation of an amine, an aldehyde (or ketone), and a cyanide source.[7][8]

Synthetic Pathway: A Strecker-Type Reaction

The synthesis involves the reaction of 4-methylpiperidine, formaldehyde, and a cyanide salt (e.g., potassium cyanide or sodium cyanide). The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently attacked by the cyanide nucleophile.[9][10]

Caption: Synthesis via a Strecker-type reaction.

Reaction Mechanism

The mechanism involves two primary stages: the formation of the N,N-disubstituted iminium ion followed by nucleophilic attack.

-

Iminium Ion Formation : The nucleophilic nitrogen of 4-methylpiperidine attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration, often acid-catalyzed, leads to the formation of the highly reactive 4-methyl-1-methylenepiperidin-1-ium intermediate.[10]

-

Cyanide Addition : The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the final this compound product.[10][11]

Caption: Mechanistic workflow for the synthesis.

Experimental Protocol

This is a representative protocol based on established procedures for Strecker-type reactions. Appropriate safety precautions must be taken, especially when handling cyanide salts.

-

Reaction Setup : To a stirred solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of water and methanol at 0-5 °C, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).

-

pH Adjustment : Adjust the pH of the mixture to be slightly acidic (pH 5-6) using an acid like HCl to facilitate iminium ion formation.

-

Cyanide Addition : Slowly add a solution of potassium cyanide (1.1 eq) in water, ensuring the temperature remains below 10 °C. Caution: KCN is highly toxic. This step must be performed in a well-ventilated fume hood.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation : Once the reaction is complete, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its nitrile group, which serves as a versatile precursor to other important functional groups.

-

Hydrolysis to Carboxylic Acid : Under acidic or basic conditions, the nitrile group can be hydrolyzed to form (4-methylpiperidin-1-yl)acetic acid, a valuable building block for amide coupling reactions.[9][11]

-

Reduction to Primary Amine : The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding diamine, 2-(4-methylpiperidin-1-yl)ethan-1-amine. This product is useful for introducing a flexible two-carbon linker with a primary amine.

Caption: Key transformations of the nitrile group.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its utility is primarily driven by the prevalence of the piperidine motif in pharmaceuticals.[1]

-

Scaffold for Medicinal Chemistry : The piperidine ring is a common core structure in drugs targeting the central nervous system (CNS), among other therapeutic areas. This compound provides a pre-formed piperidine ring that can be elaborated upon.

-

Introduction of a Carboxylic Acid or Amine Moiety : As detailed in the reactivity section, the cyanomethyl group (-CH₂CN) is a masked version of a carboxymethyl (-CH₂COOH) or an aminoethyl (-CH₂CH₂NH₂) group. This allows medicinal chemists to introduce these functionalities at a later stage of a synthetic sequence, which can be advantageous for managing protecting groups and improving overall yields.

-

Fragment-Based Drug Design : In fragment-based approaches, small molecules like this can be used to probe binding pockets of biological targets, with the nitrile group providing a vector for growing the fragment into a more potent lead compound.

Safety and Handling

This compound should be handled with care, recognizing the potential hazards associated with both the nitrile functionality and the tertiary amine.

-

Toxicity : Organic nitriles are potentially toxic as they can be metabolized in the body to release cyanide.[12] Inhalation, ingestion, and skin contact should be avoided. Symptoms of exposure may be delayed and can include headache, dizziness, nausea, and in severe cases, respiratory distress.[13][14]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains.

References

-

Pascal, R. et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available from: [Link]

-

Organic Letters. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. ACS Publications. Available from: [Link]

-

NROChemistry. Strecker Synthesis. Available from: [Link]

-

Lab Alley. Acetonitrile Safety Data Sheet. Available from: [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

-

Unigel. Acetonitrile Safety Data Sheet. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

-

Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ACS Publications. Available from: [Link]

-

ChemEurope.com. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

PubChem - NIH. Acetonitrile. Available from: [Link]

-

PubChem - NIH. MeCN acetonitrile. Available from: [Link]

-

BIOGEN Científica. This compound. Available from: [Link]

-

Wiley Online Library. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Available from: [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available from: [Link]

-

PMC - NIH. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available from: [Link]

-

Wikipedia. Acetonitrile. Available from: [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available from: [Link]

-

NIST WebBook. Acetonitrile. Available from: [Link]

-

Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

SpectraBase. Acetonitrile - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 847574-01-0 [amp.chemicalbook.com]

- 4. This compound [biogen.es]

- 5. mdpi.com [mdpi.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strecker_amino_acid_synthesis [chemeurope.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Acetonitrile - Wikipedia [en.wikipedia.org]

- 13. unigel.com.br [unigel.com.br]

- 14. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. media.laballey.com [media.laballey.com]

A Comprehensive Technical Guide to (4-Methylpiperidin-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and ability to confer metabolic stability.[1] (4-Methylpiperidin-1-yl)acetonitrile, identified by its CAS number 847574-01-0 , represents a valuable and functionalized building block within this chemical class.[2] This guide provides an in-depth examination of its synthesis, physicochemical properties, spectroscopic signature, and its potential applications in the synthesis of novel therapeutic agents. As a bifunctional molecule featuring a tertiary amine within a 4-methylpiperidine ring and a reactive nitrile group, it offers a versatile platform for the elaboration of complex molecular architectures aimed at a variety of biological targets.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 847574-01-0 | Chemical Abstracts Service[2] |

| Molecular Formula | C₈H₁₄N₂ | CymitQuimica[3] |

| Molecular Weight | 138.21 g/mol | CymitQuimica[3] |

| Purity | Typically ≥95% | CymitQuimica[3] |

| InChI Key | JPCZNTKWDQCTTC-UHFFFAOYSA-N | CymitQuimica[3] |

| Predicted XLogP3 | 0.8 - 1.2 | Estimation |

| Predicted Boiling Point | ~210-220 °C | Estimation |

| Predicted Density | ~0.95 g/cm³ | Estimation |

Spectroscopic Characterization: A Predictive Analysis

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the 4-methylpiperidine ring protons, the methyl group, and the methylene protons of the acetonitrile moiety. The methylene protons adjacent to the nitrogen and the nitrile group would likely appear as a singlet in the 3.5-3.8 ppm range. The piperidine ring protons would present as a series of multiplets between approximately 1.0 and 3.0 ppm, with the methyl group appearing as a doublet around 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the nitrile carbon (C≡N) around 115-120 ppm. The methylene carbon of the acetonitrile group would be expected in the 40-45 ppm region. The carbons of the 4-methylpiperidine ring would resonate in the 20-60 ppm range.

-

IR (Infrared) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be expected to include a significant peak corresponding to the loss of the cyanomethyl radical (•CH₂CN), resulting in the 4-methylpiperidine cation.

Synthesis Protocol: N-Alkylation of 4-Methylpiperidine

The most direct and industrially scalable synthesis of this compound is the nucleophilic substitution reaction (N-alkylation) between 4-methylpiperidine and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The secondary amine of the piperidine ring acts as a nucleophile, displacing the halide to form the C-N bond.

Causality of Experimental Choices:

-

Choice of Reagents: 4-Methylpiperidine is a readily available starting material. Chloroacetonitrile is often chosen as the alkylating agent due to its commercial availability and reactivity.

-

Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is ideal. Acetonitrile is often preferred as it can serve as both solvent and, in some contexts, a reactant source, though here it primarily facilitates the reaction by dissolving the reactants and stabilizing charged intermediates without participating in proton transfer.[4]

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is crucial. It acts as a scavenger for the hydrohalic acid (e.g., HCl) byproduct of the reaction. This prevents the protonation of the 4-methylpiperidine starting material, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically performed at a slightly elevated temperature (e.g., 50-80 °C) to increase the reaction rate without promoting significant side reactions or solvent evaporation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reagent Addition: While stirring the suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of 4-methylpiperidine.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound molecule is a strategic building block for drug discovery due to the advantageous properties imparted by its constituent moieties.

The Role of the 4-Methylpiperidine Scaffold:

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[5] Its key contributions include:

-

Improved Pharmacokinetics: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic systems.

-

Structural Versatility: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for optimizing binding affinity to receptors and enzymes. The methyl group at the 4-position can provide a key hydrophobic interaction or sterically direct the binding of the molecule.

The Utility of the Acetonitrile Group:

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making it a valuable precursor in multi-step syntheses.[6]

-

Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂), which can then be used for amide bond formation, sulfonamide synthesis, or other amine-based coupling reactions. This extends the molecular scaffold by two carbons and a reactive nitrogen.

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid (-COOH), providing a handle for esterification or amide coupling.

-

Formation of Heterocycles: Nitriles are common precursors for the synthesis of nitrogen-containing heterocycles such as tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

Caption: Synthetic utility of the acetonitrile group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, its handling precautions must be inferred from its structure and the hazards of its precursors.

-

Reactants: 4-Methylpiperidine is a flammable and corrosive liquid that is toxic if swallowed or in contact with skin.[7][8] Chloroacetonitrile is highly toxic, flammable, and an irritant.[9]

-

Product: As a tertiary amine and a nitrile, this compound should be handled as a toxic and potentially irritant compound.

Table 2: Hazard and Precautionary Information

| Hazard Class | GHS Classification (Predicted) | Precautionary Measures |

| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Do not ingest, inhale, or allow skin contact. Use only in a well-ventilated fume hood.[1][3] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves, clothing, and eye/face protection. |

| Eye Damage/Irritation | Category 2A (Serious eye irritation) | Wear safety glasses with side shields or goggles. |

| Flammability | Combustible Liquid | Keep away from heat, sparks, and open flames.[8] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound (CAS 847574-01-0) is a strategically important building block for pharmaceutical research and development. Its synthesis via N-alkylation of 4-methylpiperidine is straightforward, and its dual functionality offers numerous avenues for the creation of diverse and complex molecules. The well-established benefits of the 4-methylpiperidine scaffold in improving the pharmacokinetic and pharmacodynamic properties of drug candidates, combined with the synthetic versatility of the acetonitrile group, position this compound as a valuable tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

Future Medicinal Chemistry. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

-

Organic Syntheses. Chloroacetonitrile. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 847574-01-0 [amp.chemicalbook.com]

- 3. 4-Methyl-1-piperidineacetonitrile | CymitQuimica [cymitquimica.com]

- 4. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.com]

- 5. This compound,847574-01-0-Amadis Chemical [amadischem.com]

- 6. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of the Piperidine Scaffold

An In-depth Technical Guide to the Molecular Structure of (4-Methylpiperidin-1-yl)acetonitrile

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a multitude of pharmaceuticals and biologically active natural products.[1][2][3][4] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile three-dimensional framework that allows for the precise spatial arrangement of substituents. This structural characteristic is instrumental in optimizing drug-target interactions, making piperidine derivatives a subject of intense research in drug discovery.[5] this compound is one such derivative, incorporating both the established piperidine core and a reactive acetonitrile moiety. This guide offers a comprehensive examination of its molecular structure, synthesis, and characterization, providing researchers, scientists, and drug development professionals with a detailed understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 847574-01-0, is characterized by a 4-methyl-substituted piperidine ring N-alkyated with an acetonitrile group.[6][7] The piperidine ring typically adopts a chair conformation to minimize steric strain, with the methyl group at the 4-position and the acetonitrile group at the 1-position (the nitrogen atom). The spatial orientation of the methyl group (axial vs. equatorial) can influence the molecule's overall conformation and its interaction with biological targets.

The presence of the nitrile group (-C≡N) is of particular interest. The linear geometry of the C-C≡N bond and the electron-withdrawing nature of the nitrogen atom introduce polarity and a potential site for hydrogen bonding. The lone pair of electrons on the nitrile nitrogen can act as a hydrogen bond acceptor, a feature often exploited in drug design.[8]

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 847574-01-0 | [6] |

| Molecular Formula | C₈H₁₄N₂ | [9] |

| Molecular Weight | 138.21 g/mol | [9] |

| SMILES | CC1CCN(CC#N)CC1 | [7] |

| Topological Polar Surface Area | 27 Ų | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile, most commonly chloroacetonitrile.[10][11]

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagent Preparation: To a solution of 4-methylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).[12][13] The choice of acetonitrile as a solvent is advantageous due to its polar aprotic nature, which can facilitate Sₙ2 reactions, and its high purity grades available for synthesis.[14][15][16]

-

Reaction Initiation: Slowly add chloroacetonitrile (1.1 eq) to the stirred mixture at room temperature. The base is crucial as it neutralizes the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The residual peak of the deuterated solvent, for instance, acetonitrile-d₃, appears as a quintet at approximately 1.94 ppm.[17][18]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| -CH ₃ (methyl) | ~0.9 | Doublet | 3H |

| -CH - (piperidine C4) | ~1.4-1.6 | Multiplet | 1H |

| -CH ₂- (piperidine C3, C5 axial) | ~1.2-1.4 | Multiplet | 2H |

| -CH ₂- (piperidine C3, C5 equatorial) | ~1.6-1.8 | Multiplet | 2H |

| -CH ₂- (piperidine C2, C6 axial) | ~2.0-2.2 | Multiplet | 2H |

| -CH ₂- (piperidine C2, C6 equatorial) | ~2.8-3.0 | Multiplet | 2H |

| -CH ₂-CN (acetonitrile) | ~3.4 | Singlet | 2H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

| -C H₃ (methyl) | ~22 |

| C 4 (piperidine) | ~31 |

| C 3, C 5 (piperidine) | ~35 |

| C 2, C 6 (piperidine) | ~54 |

| -C H₂-CN | ~45 |

| -C ≡N | ~118 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the nitrile stretch.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. The C≡N stretch in acetonitrile itself appears around 2253 cm⁻¹.[19][20]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and piperidine ring protons will appear as strong bands in the 2850-3000 cm⁻¹ region.

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound, which is approximately 138.12.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group, the acetonitrile side chain, or fragmentation of the piperidine ring, leading to characteristic daughter ions that can be used to confirm the structure.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a privileged structure found in numerous approved drugs.[5][21] The methyl group at the 4-position can provide a strategic vector for further functionalization or can influence the lipophilicity and metabolic stability of a final compound. The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for introducing further diversity into a molecular scaffold.[22] Its role as a chemical intermediate is crucial for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its molecular structure, featuring a substituted piperidine ring and a reactive nitrile group, makes it a versatile synthetic intermediate. A thorough understanding of its synthesis, guided by sound mechanistic principles, and its comprehensive characterization through modern spectroscopic techniques are essential for its effective utilization in research and development. This guide provides the foundational knowledge required by professionals to confidently work with and exploit the chemical potential of this important molecular entity.

References

-

Yadav, V. K., & Chumnanvej, A. (2004). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 69(18), 5975–5984. [Link]

-

Laschat, S., & Kunz, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile with increase in time. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methylpiperazin-1-yl)acetonitrile. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile. PubChem. [Link]

-

Organic Syntheses. (n.d.). Chloroacetonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. [Link]

-

National Center for Biotechnology Information. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). MeCN acetonitrile. PubChem. [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

-

BIOGEN Científica. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3489. [Link]

-

ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. [Link]

-

Wiley Online Library. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(10), 629-633. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem. [Link]

-

Wikipedia. (n.d.). Acetonitrile. [Link]

-

ChemRxiv. (2022). Harnessing Medicinal Chemical Intuition from Collective Intelligence. [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

-

ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues... [Link]

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 847574-01-0 [amp.chemicalbook.com]

- 7. This compound [biogen.es]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile | C14H18N2 | CID 144045819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Acetonitrile - Wikipedia [en.wikipedia.org]

- 14. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

- 15. shop.perkinelmer.com [shop.perkinelmer.com]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. chem.washington.edu [chem.washington.edu]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(4-Methylpiperidin-1-yl)acetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperidin-1-yl)acetonitrile is a versatile heterocyclic building block that holds significant value in the landscape of modern drug discovery and organic synthesis. Its structure, featuring a 4-methylpiperidine scaffold N-substituted with a cyanomethyl group, presents a unique combination of lipophilicity, basicity, and synthetic versatility. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to modulate pharmacokinetic properties and target engagement. The cyanomethyl moiety serves as a valuable synthetic handle, amenable to a variety of chemical transformations to produce amines, amides, and carboxylic acids, thereby enabling the exploration of diverse chemical space. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthesis protocol with mechanistic insights, a discussion of its strategic applications in drug development, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This section details the nomenclature and key properties of the title compound.

1.1. Nomenclature and Structure

-

IUPAC Name: 2-(4-Methylpiperidin-1-yl)acetonitrile

-

Synonyms: 4-Methyl-1-piperidineacetonitrile, 1-(Cyanomethyl)-4-methylpiperidine[1][2]

1.2. Physicochemical Data

A summary of the core physicochemical properties is presented below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Appearance | Typically a colorless to pale yellow oil or liquid | Inferred |

| Boiling Point | Data not widely published; estimated >200 °C | Inferred |

| Solubility | Soluble in a range of organic solvents (e.g., DCM, Ethyl Acetate, Acetonitrile). Limited solubility in water. | Inferred |

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-methylpiperidin-1-yl)acetonitrile is most commonly achieved via a classical nucleophilic substitution reaction. The protocol described below is a robust, scalable, and self-validating method.

2.1. Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

2.2. Detailed Experimental Protocol

This protocol details the synthesis from commercially available starting materials.

-

Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylpiperidine (9.92 g, 0.1 mol, 1.0 eq) and anhydrous acetonitrile (MeCN, 200 mL).[3]

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol, 1.5 eq) to the stirring solution.

-

Expert Insight: Potassium carbonate is a mild, inexpensive inorganic base. It is sufficient to act as a proton scavenger for the HCl that is cogenerated during the reaction, driving the equilibrium towards the product. Its insolubility in acetonitrile simplifies removal during workup.

-

-

Addition of Electrophile: Add 2-chloroacetonitrile (8.3 g, 0.11 mol, 1.1 eq) dropwise to the suspension at room temperature over 15 minutes.

-

Expert Insight: Using a slight excess (1.1 eq) of the alkylating agent ensures complete consumption of the more valuable starting amine. Chloroacetonitrile is preferred over bromoacetonitrile for cost-effectiveness, though the latter would be more reactive.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting 4-methylpiperidine is consumed.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl). Wash the solid cake with a small amount of acetonitrile. b. Concentrate the combined filtrate under reduced pressure to remove the solvent. c. Resuspend the resulting crude oil in dichloromethane (DCM, 150 mL) and wash with water (2 x 50 mL) to remove any remaining salts and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Self-Validation): Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(4-methylpiperidin-1-yl)acetonitrile as a pure liquid. The purity should be confirmed by NMR and GC-MS.

2.3. Mechanistic Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile and displacing the chloride leaving group. Acetonitrile is an ideal polar aprotic solvent for this transformation as it can solvate the cation (the protonated amine intermediate) while not strongly solvating the nucleophile, thus promoting a high reaction rate.[3][4]

Role as a Synthetic Intermediate in Drug Discovery

The true value of 2-(4-methylpiperidin-1-yl)acetonitrile lies in its potential as a versatile building block. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, where it is used to enhance solubility, improve metabolic stability, and occupy specific binding pockets.[5][6] The cyanomethyl group provides a gateway to several critical functional groups.

3.1. Key Synthetic Transformations

The nitrile functional group is a linchpin for synthetic diversification. Its transformations allow chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.[7]

Caption: Potential synthetic pathways originating from the title compound.

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂ over Raney Nickel). This extends the carbon chain and introduces a new basic center, which can be crucial for forming salt bridges with biological targets.

-

Hydrolysis to Carboxylic Acids: Vigorous hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid. This introduces an acidic functional group capable of acting as a hydrogen bond donor and acceptor, significantly altering the compound's physicochemical properties.

-

Partial Hydrolysis to Amides: Under controlled conditions, the nitrile can be partially hydrolyzed to a primary amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in extensive hydrogen bonding networks.

These transformations make 2-(4-methylpiperidin-1-yl)acetonitrile a valuable precursor for creating novel chemical entities for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases, where piperazine and piperidine cores are frequently employed.[6][8]

Safety and Handling

Professional laboratory practice dictates that all chemicals be handled with care. The following guidelines are based on the properties of the precursors and related structural motifs.

-

General Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Precursor Hazards: The starting material 4-methylpiperidine is a flammable and corrosive liquid.[11][12] 2-Chloroacetonitrile is toxic and an irritant. Acetonitrile is a flammable liquid with associated toxicity.[13] All handling of these materials should be done with extreme caution.

-

Compound Hazards: As an aliphatic nitrile, 2-(4-methylpiperidin-1-yl)acetonitrile should be treated as potentially toxic. Avoid contact with skin and eyes, and prevent inhalation of any vapors. In case of fire, use dry chemical, CO₂, or foam extinguishers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-(4-Methylpiperidin-1-yl)acetonitrile is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its straightforward and robust synthesis provides reliable access to a scaffold that combines the privileged 4-methylpiperidine core with the synthetically versatile nitrile group. For researchers and drug development professionals, this compound serves as a strategic starting point for the efficient synthesis of compound libraries, facilitating the exploration of new chemical space and accelerating the journey toward the discovery of novel therapeutic agents.

References

-

U.S. Environmental Protection Agency. (n.d.). 3-Decen-1-ol, (3E)- - Substance Details. SRS. Retrieved January 17, 2026, from [Link][14]

-

Thermo Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet. Retrieved January 17, 2026, from [Link][12]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. Retrieved January 17, 2026, from [Link][13]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved January 17, 2026, from [Link][3]

-

Reddy, P., et al. (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved January 17, 2026, from [Link][15]

-

Albericio, F., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(10), 629-633. [Link][4]

-

Geng, Y., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(5), 449-462. [Link][7]

-

Kumar, A., et al. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 20(1), 4-22. [Link][8]

-

Al-Ostoot, F.H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1232, 129995. [Link][6]

Sources

- 1. (4-methylpiperidin-1-yl)acetonitrile | 847574-01-0 [amp.chemicalbook.com]

- 2. This compound | 847574-01-0 [amp.chemicalbook.com]

- 3. Acetonitrile - Wikipedia [en.wikipedia.org]

- 4. rawpeg.com [rawpeg.com]

- 5. Buy Ethyl 1-(cyanomethyl)piperidine-4-carboxylate | 460094-92-2 [smolecule.com]

- 6. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of α-Amino Nitriles Featuring 4-Methylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of α-amino nitriles, a class of compounds that serve as critical intermediates in the synthesis of amino acids and various pharmaceuticals.[1][2] We focus specifically on the role of 4-methylpiperidine as a key secondary amine reactant within the framework of the Strecker synthesis. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, discusses characterization techniques, and explores the significance of the resulting N-substituted α-amino nitriles in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, and understanding its incorporation via efficient synthetic routes is paramount for drug discovery and development.[3][4]

Introduction: The Strategic Importance of α-Amino Nitriles and the Piperidine Scaffold

α-Amino nitriles are bifunctional molecules of significant synthetic value.[5] Their structure, featuring both an amine and a nitrile group attached to the same carbon atom, makes them versatile precursors for a wide array of more complex molecules, most notably α-amino acids via nitrile hydrolysis.[6][7] The Strecker synthesis, first reported in 1850, remains one of the most efficient and widely utilized methods for their preparation.[8][9][10] This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source.[2]

The choice of the amine component is critical as it directly defines the substitution on the resulting amino group. The use of secondary amines like 4-methylpiperidine leads to the formation of N-substituted α-amino nitriles. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[3] Its inclusion in a molecule can enhance binding affinity to biological targets, modulate physicochemical properties like lipophilicity and basicity, and improve pharmacokinetic profiles.[11][12] Therefore, the synthesis of α-amino nitriles incorporating the 4-methylpiperidine moiety provides direct access to valuable building blocks for the development of novel therapeutics.[4]

The Core Synthesis: The Strecker Reaction with 4-Methylpiperidine

The Strecker reaction is a cornerstone of amino acid and α-amino nitrile synthesis. When a secondary amine such as 4-methylpiperidine is used instead of ammonia, the reaction yields an N,N-disubstituted α-amino nitrile. The overall transformation can be represented as a one-pot condensation of an aldehyde, 4-methylpiperidine, and a cyanide source.

Reaction Scheme:

-

Reactants: An aldehyde (R-CHO), 4-methylpiperidine, and a cyanide source (e.g., KCN, NaCN, or TMSCN).

-

Product: 2-(4-methylpiperidin-1-yl)-alkanenitrile.

The reaction is highly versatile and can be performed with a wide range of aliphatic and aromatic aldehydes.[8]

Unveiling the Mechanism

The Strecker synthesis proceeds through a well-established two-part mechanism.[6][7] The causality behind the reaction sequence is rooted in the electrophilicity of the aldehyde and the nucleophilicity of the amine and cyanide ion.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4-methylpiperidine, on the carbonyl carbon of the aldehyde. This is often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[7][13] The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a highly electrophilic iminium ion. This dehydration step is the key driving force for the first phase of the reaction.

-

Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and establishes the α-amino nitrile structure.[9][14]

The following diagram illustrates this mechanistic pathway.

Caption: The two-stage mechanism of the Strecker synthesis.

A Validated Experimental Protocol

This section provides a reproducible, step-by-step methodology for the synthesis of 2-phenyl-2-(4-methylpiperidin-1-yl)acetonitrile, a representative product from the reaction of benzaldehyde and 4-methylpiperidine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| Benzaldehyde | 106.12 | 10.0 | 1.04 g (1.0 mL) | Freshly distilled |

| 4-Methylpiperidine | 99.17 | 10.0 | 1.08 mL | --- |

| Trimethylsilyl cyanide (TMSCN) | 99.21 | 12.0 | 1.6 mL | EXTREME CAUTION |

| Methanol (MeOH) | 32.04 | --- | 20 mL | Anhydrous |

| Diethyl Ether | 74.12 | --- | As needed | For extraction |

| Saturated NaHCO₃ solution | --- | --- | As needed | For work-up |

| Anhydrous MgSO₄ | 120.37 | --- | As needed | For drying |

Safety Precaution: Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with moisture to produce hydrogen cyanide (HCN) gas. This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.0 mmol) and 4-methylpiperidine (10.0 mmol) in anhydrous methanol (20 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Cyanide Addition: While stirring at 0 °C, add trimethylsilyl cyanide (12.0 mmol) dropwise to the mixture over a period of 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-amino nitrile.

Expected Results and Characterization

-

Yield: Typically 85-95%.

-

Appearance: A colorless to pale yellow oil.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton (α to the nitrile and nitrogen), and the protons of the 4-methylpiperidine ring.

-

¹³C NMR: Expect signals for the nitrile carbon (~118-122 ppm), the α-carbon, and the carbons of the aromatic and piperidine rings.

-

IR Spectroscopy: A sharp, medium-intensity peak corresponding to the nitrile (C≡N) stretch should be observed around 2230-2250 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

The α-amino nitrile scaffold is a key pharmacophore in several therapeutic agents.[15] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino portion provides a site for crucial interactions with biological targets.[5][12]

-

Enzyme Inhibition: N-substituted α-amino nitriles are precursors to potent enzyme inhibitors. For example, they are key structural motifs in inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and cathepsin C inhibitors.[15]

-

Antiviral Agents: The structural motif is present in various antiviral drug candidates. The ability to synthesize a diverse library of these compounds using different aldehydes and amines is crucial for structure-activity relationship (SAR) studies.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the 4-methylpiperidine ring can facilitate passage across the blood-brain barrier, making these compounds interesting candidates for CNS-acting drugs.[11]

The synthesis of α-amino nitriles from 4-methylpiperidine provides a direct and efficient route to novel chemical entities with significant potential for further development in various therapeutic areas.[16]

Conclusion

The Strecker synthesis remains a powerful and versatile tool for the construction of α-amino nitriles. By employing 4-methylpiperidine as the amine component, researchers can readily access a valuable class of N-substituted building blocks. These compounds are not merely synthetic intermediates; they are direct precursors to molecules with proven and potential pharmacological activity. The robust and high-yielding nature of this one-pot reaction makes it an indispensable methodology in the toolkit of medicinal chemists and drug development professionals.

References

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Gomtsyan, A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. [Link]

-

Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Li, Y. et al. Research progress on piperidine-containing compounds as agrochemicals. [Link]

-

Zafar, S. et al. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

-

Szałaj, N. et al. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

-

Fleming, F. F. et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

-

ResearchGate. Some recent applications of ??-amino nitrile chemistry. [Link]

-

JOCPR. Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Enders, D., & Shilvock, J. P. Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews (RSC Publishing). [Link]

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

Ranu, B. C. et al. A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]

-

Chemeurope.com. Strecker amino acid synthesis. [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. jocpr.com [jocpr.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Amino Nitriles - Enamine [enamine.net]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker_amino_acid_synthesis [chemeurope.com]

- 10. mdpi.com [mdpi.com]

- 11. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: Strategic Importance of the Cyanomethylaminopiperidine Scaffold

An In-Depth Technical Guide to the N-Alkylation of 4-Methylpiperidine with 2-Chloroacetonitrile

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The reaction between 4-methylpiperidine and 2-chloroacetonitrile yields 2-(4-methylpiperidin-1-yl)acetonitrile, a valuable tertiary amine intermediate. The cyanomethyl group serves as a versatile synthetic handle, readily convertible to carboxylic acids, amides, or tetrazoles, while the substituted piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.

This guide provides a comprehensive overview of this specific N-alkylation, moving beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Core Reaction Mechanism: An SN2 Pathway

The N-alkylation of 4-methylpiperidine with 2-chloroacetonitrile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic methylene carbon of 2-chloroacetonitrile. This concerted step results in the displacement of the chloride ion, which serves as the leaving group, and the formation of a new carbon-nitrogen bond.

A critical, concurrent process is the neutralization of the hydrohalic acid (HCl) generated. Without a base to scavenge the proton, the newly formed tertiary amine or the starting secondary amine would be protonated, forming an unreactive ammonium salt and effectively halting the reaction.[2][3]

Caption: SN2 mechanism for the N-alkylation of 4-methylpiperidine.

Critical Parameters and Experimental Design Choices

The success and efficiency of this synthesis hinge on the careful selection of several key parameters. The choices made directly impact reaction rate, yield, and purity.

The Role of the Base: More Than a Proton Sponge

The base is arguably the most critical reagent after the nucleophile and electrophile. Its primary role is to neutralize the HCl formed, but its properties can influence the entire reaction course.[2]

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective, and moderately strong base for this type of alkylation. It is typically used in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) where it has sufficient, albeit limited, solubility.[4] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, with studies showing it can promote selective mono-N-alkylation even with primary amines, which are prone to overalkylation.[5]

-

Organic Amine Bases (DIPEA, Et₃N): Sterically hindered, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[3] Their bulk prevents them from competing with 4-methylpiperidine as a nucleophile, thereby minimizing side reactions.[2] They are soluble in a wide range of organic solvents, leading to homogeneous reaction mixtures.

-

Strong Bases (NaH): For less reactive systems, a strong base like sodium hydride (NaH) might be considered, which deprotonates the secondary amine to form a highly nucleophilic amide anion.[2] This approach is generally unnecessary for this reaction and adds complexity due to the handling requirements of NaH.

Solvent Selection: The Reaction Medium

The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it free to react.

-

Acetonitrile (ACN): An excellent choice for this reaction. It has a high dielectric constant that promotes the SN2 transition state and dissolves the reactants and many common bases well.[6]

-

Dimethylformamide (DMF): Another highly effective polar aprotic solvent. Its higher boiling point allows for reactions to be run at elevated temperatures if necessary to drive less reactive alkylations to completion.[2]

-

Acetone: Can also be used, particularly with bases like K₂CO₃.[7]

-

Phase-Transfer Catalysis (PTC): For heterogeneous systems (e.g., solid K₂CO₃ in a less polar solvent like toluene), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed. The catalyst transports the carbonate anion into the organic phase to deprotonate the ammonium salt, enhancing the reaction rate and allowing for milder conditions.[8][9]

Stoichiometry and Temperature: Controlling Selectivity

-

Stoichiometry: To prevent potential side reactions, such as the quaternization of the tertiary amine product, it is common practice to use a slight excess of the amine relative to the alkylating agent or, conversely, a slight excess of the alkylating agent (e.g., 1.1 equivalents) to ensure full consumption of the starting amine.[2] Slow, controlled addition of the 2-chloroacetonitrile can also help maintain a low concentration, favoring mono-alkylation.[10]

-

Temperature: The reaction is often performed at room temperature.[2] However, for less reactive alkyl halides or to increase the reaction rate, gentle heating (e.g., 50-70°C) may be beneficial.[2] Reaction progress should be monitored to avoid decomposition or increased side product formation at higher temperatures.

Table 1: Comparative Overview of Reaction Conditions

| Base (Equivalents) | Solvent | Temperature | Typical Outcome | Reference |

| K₂CO₃ (1.5-2.0) | Acetonitrile (ACN) | Room Temp to 60°C | Good yields, cost-effective, heterogeneous. | [2][4] |

| DIPEA (1.5) | Acetonitrile (ACN) | Room Temperature | Excellent yields, homogeneous, avoids base alkylation. | [2] |

| Cs₂CO₃ (1.2) | DMF | Room Temperature | High efficiency, good for challenging substrates. | [5] |

| K₂CO₃ / TBAB (cat.) | Toluene | 50-70°C | Effective for PTC, greener solvent option. | [8][9] |

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the synthesis, purification, and verification of 2-(4-methylpiperidin-1-yl)acetonitrile.

Caption: Experimental workflow for synthesis and analysis.

Materials and Equipment:

-

4-Methylpiperidine (1.0 eq.)

-

2-Chloroacetonitrile (1.05 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

-

Anhydrous Acetonitrile (ACN)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Addition funnel or syringe

-

TLC plates, developing chamber, and UV lamp

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and chromatography

-

Ethyl acetate (EtOAc), water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (1.0 eq.) and anhydrous acetonitrile (to make a ~0.2 M solution).

-

Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

-

Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

-

Alkylating Agent Addition: Slowly add 2-chloroacetonitrile (1.05 eq.) to the suspension at room temperature over 10-15 minutes using a syringe or addition funnel. The slow addition helps to control any potential exotherm and minimize side reactions.[11]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-methylpiperidine is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

-

Initial Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl) through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine. The aqueous washes remove any remaining inorganic salts and highly polar impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-methylpiperidin-1-yl)acetonitrile.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure product.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the methyl group, the piperidine ring protons, and a key singlet for the newly introduced methylene group (N-CH₂-CN).

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[12]

-

Liquid Chromatography (LC): An LC-MS/MS method can be developed for precise quantification of the product, which is crucial for process control in a drug development setting.[13] A typical method would use a C18 reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of formic acid.[13]

Troubleshooting and Optimization

-

Low Yield/Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more effective base like Cs₂CO₃, or switching to a more polar solvent like DMF.[4] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Formation of Side Products: If overalkylation (quaternization) is observed, use a slight excess of the 4-methylpiperidine and add the 2-chloroacetonitrile slowly. Using a hindered base like DIPEA can also mitigate this issue.[2][10]

-

Difficult Purification: If the product is difficult to separate from the starting amine, ensure the reaction has gone to completion. An acidic wash during workup can remove unreacted amine, but this may also protonate the product, pulling it into the aqueous layer. Careful pH adjustment would be required.

Conclusion

The N-alkylation of 4-methylpiperidine with 2-chloroacetonitrile is a robust and fundamental transformation for accessing valuable synthetic intermediates. A successful outcome is not merely the result of following a recipe but of understanding the interplay between the nucleophile, electrophile, base, and solvent. By applying the principles of the SN2 reaction and making informed experimental choices, researchers can reliably and efficiently synthesize 2-(4-methylpiperidin-1-yl)acetonitrile, paving the way for further molecular exploration in drug discovery and development.

References

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). A discussion providing various practical methods and conditions for the N-alkylation of piperidine, including choices of bases and solvents. [Link]

-

Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable. (n.d.). A guide to phase transfer catalysis as a green chemistry approach for SN2 alkylations, highlighting the use of inorganic bases and alternative solvents. [Link]

-

Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions - ACS Publications. (n.d.). Journal article on selective N-alkylation using phase-transfer catalysis. [Link]

-

The selective n-alkylation of monoethanolamine in PTC condition - ResearchGate. (2025). A research article demonstrating the use of phase transfer catalysis for selective N-alkylation. [Link]

-

Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides - ResearchGate. (n.d.). Publication on the use of solvent-free phase transfer catalysis for N-alkylation. [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). An educational video explaining the fundamentals of amine alkylation with alkyl halides, including side reactions. [Link]

- Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. (n.d.).

-

Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). Research article on a novel method for selective secondary amine synthesis to avoid overalkylation. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Publication detailing a strategy to control the extent of amine alkylation. [Link]

-